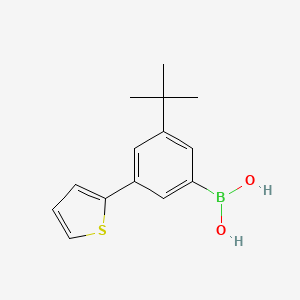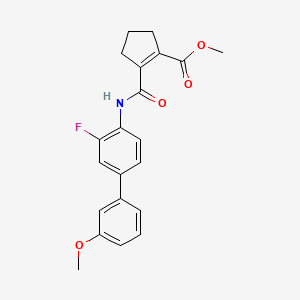
Vidofludimus ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vidofludimus ethyl ester is a novel chemical compound known for its immunomodulatory properties. It is a potent and selective inhibitor of the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines. This compound has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vidofludimus ethyl ester can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction scheme is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid (Vidofludimus) reacts with ethanol to form this compound and water.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Vidofludimus ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its carboxylic acid and alcohol components under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents like Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Vidofludimus ethyl ester has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.
Medicine: Demonstrated efficacy in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease by inhibiting DHODH and reducing the production of pro-inflammatory cytokines
Wirkmechanismus
Vidofludimus ethyl ester exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. By blocking this enzyme, the compound reduces the proliferation of activated T- and B-cells, thereby modulating the immune response . Additionally, it inhibits the expression of pro-inflammatory cytokines such as interleukin-17 (IL-17) and interferon-gamma (IFN-γ), further contributing to its immunosuppressive effects .
Vergleich Mit ähnlichen Verbindungen
Vidofludimus ethyl ester is chemically distinct from other DHODH inhibitors such as leflunomide and teriflunomide. While all three compounds share a similar mechanism of action, this compound has a unique chemical structure that contributes to its distinct safety and efficacy profile . Similar compounds include:
Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.
Teriflunomide: A DHODH inhibitor used in the treatment of multiple sclerosis.
This compound stands out due to its favorable safety profile and potential for use in a broader range of autoimmune diseases .
Eigenschaften
Molekularformel |
C21H20FNO4 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
methyl 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate |
InChI |
InChI=1S/C21H20FNO4/c1-26-15-6-3-5-13(11-15)14-9-10-19(18(22)12-14)23-20(24)16-7-4-8-17(16)21(25)27-2/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
LAWDZLPLHRRPSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide](/img/structure/B14088098.png)
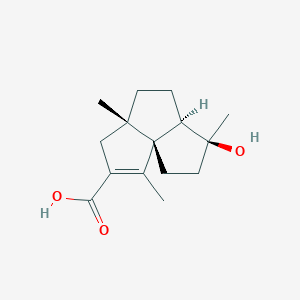
![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)
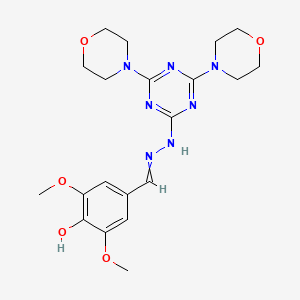
![3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14088128.png)
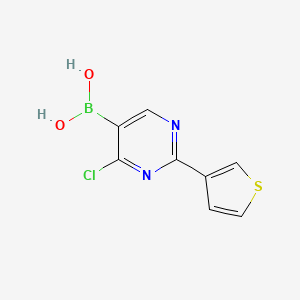
![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
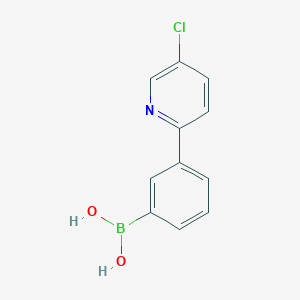
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
